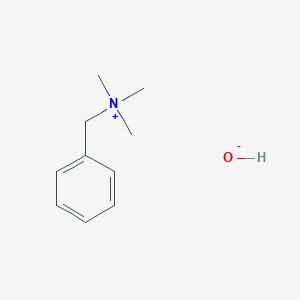
Benzyltrimethylammonium hydroxide
Cat. No. B094449
Key on ui cas rn:
100-85-6
M. Wt: 167.25 g/mol
InChI Key: NDKBVBUGCNGSJJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US04148788
Procedure details


H-Ser(Bzl)-OH (18.6 g, 95.4 mmol) was dissolved in 45 ml of Triton B (40% methanolic solution of Trimethylbenzylammonium Hydroxide), evaporated to dryness and the residue re-evaporated twice with DMF (250 ml each). The oily residue was taken up in DMF (250 ml) and stirred with Ac-OSu (16.5 g, 95.4 mmol) for 5 hr. A few ml (~5 ml) of NMM was added to bring the reaction to slightly basic conditions during this period of time. Acetic acid (~5 ml) was then added and the solvents removed by evaporation, leaving an oily residue which was partitioned between 5% HOAc and EtOAc. The aqueous layer was extracted once more with EtOAc and the combined EtOAc solution washed twice with small volumes of H2O, dried over Na2SO4, and evaporated to approximately 300 ml (1/3 of original volume). Crystalline product formed immediately when DCHA was added to a slightly basic condition (~35 ml). The crude material (32.5 g, mp 135°- 145°) was recrystallized from EtOH (150 ml) and ether (900 ml):

[Compound]
Name
methanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
N[C@H](C(O)=O)COC[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[OH-].C[N+](C)(C)C[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.C(O[N:31]1C(=O)CCC1=O)(C)=O.CN1CCOCC1>C(O)(=O)C>[CH2:22]1[CH2:23][CH2:24][CH:19]([NH:31][CH:6]2[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]2)[CH2:20][CH2:21]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
18.6 g
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](COCC1=CC=CC=C1)C(=O)O
|
[Compound]
|
Name
|
methanolic solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].C[N+](CC1=CC=CC=C1)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
16.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C)ON1C(=O)CCC1=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCOCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue re-evaporated twice with DMF (250 ml each)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction to slightly basic conditions during this period of time
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents removed by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leaving an oily residue which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was partitioned between 5% HOAc and EtOAc
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted once more with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined EtOAc solution washed twice with small volumes of H2O
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to approximately 300 ml (1/3 of original volume)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1CCC(CC1)NC2CCCCC2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
